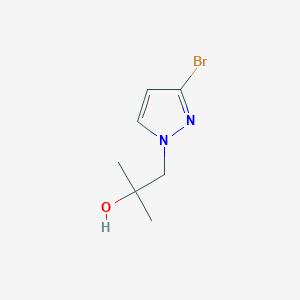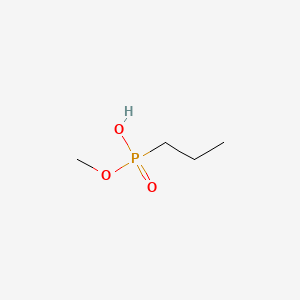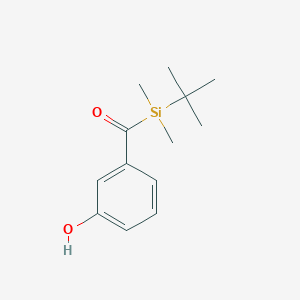
(S)-2-methyl-1-(o-tolyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-methyl-1-(o-tolyl)propan-1-amine is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is characterized by its specific stereochemistry, which plays a crucial role in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-methyl-1-(o-tolyl)propan-1-amine typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using chiral reducing agents. Another approach involves the use of chiral amines in a reductive amination process .
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic processes that ensure high yield and enantiomeric purity. These methods may include the use of chiral ligands in metal-catalyzed hydrogenation reactions or enzymatic processes that selectively produce the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
(S)-2-methyl-1-(o-tolyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, secondary amines, tertiary amines, and various substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
(S)-2-methyl-1-(o-tolyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-methyl-1-(o-tolyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may act as an agonist or antagonist depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
®-2-methyl-1-(o-tolyl)propan-1-amine: The enantiomer of the compound with different stereochemistry.
1-(o-tolyl)propan-1-amine: A similar compound lacking the methyl group at the 2-position.
2-methyl-1-phenylpropan-1-amine: A compound with a phenyl group instead of the o-tolyl group.
Uniqueness
(S)-2-methyl-1-(o-tolyl)propan-1-amine is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets make it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H17N |
|---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
(1S)-2-methyl-1-(2-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17N/c1-8(2)11(12)10-7-5-4-6-9(10)3/h4-8,11H,12H2,1-3H3/t11-/m0/s1 |
InChI Key |
KTSORSWDZIRSHJ-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](C(C)C)N |
Canonical SMILES |
CC1=CC=CC=C1C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-benzo[d]imidazole](/img/structure/B13981614.png)








